tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
Description
Historical Context and Development
The development of imidazopyrazine derivatives, including this compound, traces its origins to the broader exploration of nitrogen-containing heterocyclic compounds that began in earnest during the mid-20th century. The systematic investigation of imidazopyrazine scaffolds gained significant momentum following the recognition of their potential antimalarial properties, as documented in research conducted on related compounds such as KAI407. The historical progression of these compounds emerged from phenotypic screening efforts against Plasmodium falciparum blood stages, which subsequently led to optimization studies focusing on liver-stage schizonts and hypnozoite activity.
The specific structural variant represented by this compound has been catalogued in chemical databases with multiple synonymic designations, including tert-Butyl 3-thioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate and tert-Butyl 3-mercapto-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate. This nomenclatural diversity reflects the compound's recognition across various research communities and commercial suppliers, indicating its established presence within the chemical literature.
The emergence of tert-butyl carboxylate protecting groups in heterocyclic chemistry has provided researchers with enhanced synthetic flexibility, allowing for the selective manipulation of functional groups while maintaining structural integrity. This protective strategy has proven particularly valuable in the context of imidazopyrazine derivatives, where multiple reactive sites require careful orchestration during synthetic transformations.
Classification within Heterocyclic Chemistry
This compound belongs to the broader family of fused nitrogen heterocycles, specifically classified within the imidazopyrazine structural class. The compound features a bicyclic core consisting of an imidazole ring fused to a pyrazine ring in a [1,5-a] arrangement, distinguishing it from other possible fusion patterns such as [1,2-a] or [4,5-a] configurations.
The molecular formula C₁₁H₁₉N₃O₂S indicates the presence of three nitrogen atoms within the heterocyclic framework, two oxygen atoms associated with the carboxylate functionality, and one sulfur atom contributing to the sulfanyl substituent. This elemental composition results in a molecular weight of 257.352 daltons, positioning the compound within a size range suitable for various biological and synthetic applications.
From a structural perspective, the compound exhibits several notable characteristics that define its chemical behavior. The partially saturated nature of the imidazopyrazine core, as indicated by the tetrahydro designation, provides increased conformational flexibility compared to fully aromatic analogs. The tert-butyl carboxylate group introduces steric bulk and hydrophobic character, while the sulfanyl functionality offers sites for further chemical modification or metal coordination.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃O₂S |
| Molecular Weight | 257.352 g/mol |
| Chemical Class | Imidazopyrazine derivative |
| Functional Groups | Sulfanyl, tert-butyl carboxylate |
| Ring System | Fused heterocycle [1,5-a] |
| Nitrogen Content | 3 atoms |
Significance in Chemical Research and Applications
The significance of this compound within chemical research stems from its versatile structural framework and potential for diverse applications. The compound's imidazopyrazine core has demonstrated considerable promise in medicinal chemistry applications, particularly in the development of antimalarial agents where related structures have shown activity against multiple parasite life stages.
Research investigations into imidazopyrazine derivatives have revealed their capacity to serve as effective building blocks for the synthesis of more complex heterocyclic compounds. The presence of multiple reactive sites within the molecule, including the sulfanyl group and the protected carboxylate functionality, enables diverse synthetic transformations. These structural features allow for the introduction of additional substituents through established organic reactions such as alkylation, acylation, and metal-catalyzed coupling procedures.
The compound's utility extends beyond purely synthetic applications into the realm of biological research. Imidazopyrazine scaffolds have been identified as privileged structures in drug discovery efforts, with the specific substitution pattern present in this compound offering unique opportunities for structure-activity relationship studies. The sulfanyl functionality, in particular, provides a handle for the exploration of sulfur-containing drug metabolites and the investigation of redox-active mechanisms.
Industrial applications of this compound class include their use in the development of materials with specific electronic or optical properties. The nitrogen-rich heterocyclic framework can contribute to charge-transfer properties, while the sulfur atom may participate in coordination chemistry applications. These characteristics make such compounds valuable in the pursuit of advanced materials for technological applications.
Relationship to Other Imidazopyrazine Derivatives
This compound exists within a broader family of structurally related imidazopyrazine derivatives that share common synthetic origins and biological activities. The relationship between this compound and other members of the imidazopyrazine family provides valuable insights into structure-activity relationships and synthetic accessibility.
Closely related compounds include tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate, which shares the same core heterocyclic framework but differs in the nature of the substituents at the 3-position. This structural comparison highlights the importance of the sulfanyl group in defining the unique properties of the target compound. The molecular formula C₁₆H₂₆N₄O₂ of the piperidinyl analog contrasts with the C₁₁H₁₉N₃O₂S formula of the sulfanyl derivative, demonstrating how substituent modifications can significantly alter molecular composition while maintaining the core scaffold.
Table 2: Comparison of Related Imidazopyrazine Derivatives
| Compound | Key Substituent | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Target compound | 3-sulfanyl | C₁₁H₁₉N₃O₂S | 257.352 g/mol |
| Piperidinyl analog | 3-methyl-1-piperidinyl | C₁₆H₂₆N₄O₂ | 307.39 g/mol |
| Ethyl carboxylate variant | 1-carboxylate | C₉H₁₁N₃O₂ | 178.19 g/mol |
| Basic core | Unsubstituted | C₆H₅N₃ | 119.12 g/mol |
The basic imidazo[1,5-a]pyrazine core structure, with molecular formula C₆H₅N₃ and molecular weight 119.12 g/mol, serves as the fundamental building block for all derivatives within this family. The systematic addition of functional groups to this core structure allows for the fine-tuning of physical, chemical, and biological properties. The ethyl imidazo[1,5-a]pyrazine-1-carboxylate variant demonstrates how ester functionality can be incorporated at different positions within the molecule, offering alternative synthetic pathways and potentially distinct biological activities.
Research into antimalarial imidazopyrazines has revealed that structural modifications at specific positions can dramatically influence biological activity. Studies on compound KAI407 and related analogs have shown that the C3 phenyl substituent represents an essential component of the pharmacophore responsible for activity against Plasmodium cynomolgi hypnozoites. While this compound features a sulfanyl group rather than a phenyl substituent at the 3-position, this modification may offer unique biological properties worthy of investigation.
The synthetic accessibility of imidazopyrazine derivatives generally follows established protocols involving cyclocondensation reactions, cycloaddition processes, oxidative cyclization, and transannulation reactions. The specific pathway employed for the synthesis of this compound likely involves the introduction of the sulfanyl functionality through nucleophilic substitution or addition reactions, followed by appropriate protection of the carboxylate group with the tert-butyl moiety.
Properties
IUPAC Name |
tert-butyl 3-sulfanylidene-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-11(2,3)16-10(15)13-4-5-14-8(7-13)6-12-9(14)17/h8H,4-7H2,1-3H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCBBXBPGMVCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of imidazopyrazines, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₁H₁₉N₃O₂S
- Molecular Weight : 257.35 g/mol
- IUPAC Name : tert-butyl 3-sulfanylidene-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings regarding its pharmacological effects.
Antimicrobial Activity
Research has demonstrated that compounds with imidazopyrazine structures exhibit notable antimicrobial properties. For instance:
| Study | Organism Tested | Activity Observed |
|---|---|---|
| Sreenivasa et al. (2021) | Candida albicans | Significant antifungal activity |
| Sreenivasa et al. (2021) | Cryptococcus neoformans | Effective inhibition observed |
These studies indicate that the compound may serve as a potential antifungal agent against common pathogens.
Antitumor Activity
The compound's structural characteristics suggest potential antitumor activities. In vitro studies have shown that derivatives of imidazopyrazines can inhibit cancer cell proliferation:
| Study | Cell Line Tested | Effect |
|---|---|---|
| Research on azomethine derivatives | Various cancer cell lines | Induced apoptosis and inhibited growth |
This highlights the potential of this compound in cancer therapy.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in pathogen survival.
- Induction of Oxidative Stress : This mechanism may lead to apoptosis in cancer cells.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study on Antifungal Efficacy :
- A series of azomethine derivatives were synthesized and tested against Candida albicans. Results indicated that modifications in the sulfur moiety enhanced antifungal potency.
- Case Study on Antitumor Effects :
- A derivative similar to tert-butyl 3-sulfanyl was evaluated for its ability to induce apoptosis in breast cancer cell lines. The study reported a dose-dependent response with significant cytotoxicity at higher concentrations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs of tert-butyl-substituted imidazo-pyrazine derivatives, highlighting structural variations and their implications:
Key Comparisons
Reactivity :
- The 3-sulfanyl group in the target compound offers nucleophilic reactivity, enabling disulfide bond formation or conjugation with electrophilic moieties. In contrast, the 3-bromo analog (MW 302.17) serves as a versatile intermediate for cross-coupling reactions .
- The 3-oxo derivative (purity 99.9%) exhibits higher polarity due to the ketone group, enhancing solubility in polar solvents compared to the lipophilic tert-butyl group .
Biological Activity :
- MK-5710, a related imidazo-pyrazine derivative with 1,3-dioxo and carboxamide groups, demonstrates potent smoothened antagonism (IC₅₀ < 10 nM), underscoring the scaffold's relevance in oncology .
- The 3-methyl and 3-iodo analogs () may influence bioavailability through steric effects or halogen bonding, though specific activity data are unavailable.
Synthetic Accessibility :
Research Findings and Implications
- Pharmaceutical Potential: The imidazo-pyrazine core is a privileged structure in drug discovery. For example, MK-5710’s success highlights the scaffold’s ability to target protein-protein interactions . The sulfanyl group in the target compound could improve binding to cysteine-rich domains in enzymes or receptors.
- Chemical Versatility : Bromo and iodo derivatives enable diversification via cross-coupling, while the oxo group allows for further reduction or functionalization .
- Stability and Storage : Analogs like the 3-oxo compound require storage at room temperature with moisture protection, whereas brominated derivatives may need refrigeration (2–8°C) .
Preparation Methods
Cyclization to Form the Imidazo[1,5-a]pyrazine Core
- Starting materials such as 5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine derivatives are synthesized by condensation of pyrazine rings with amino or hydrazine derivatives under controlled conditions (temperature range 50–80 °C).
- Catalysts such as palladium acetate (Pd(OAc)₂) with ligands like XPhos can be employed to facilitate coupling and cyclization steps, improving yield and selectivity.
- Solvent choice is critical; common solvents include dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF).
Introduction of the tert-Butyl Carbamate Group
- Protection of amine functionalities is achieved using tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium hydride as base).
- The reaction is typically carried out at room temperature to mild heating (20–40 °C) to prevent decomposition.
- Deprotection steps, when necessary, use trifluoroacetic acid (TFA) at room temperature for about 2 hours, yielding up to 94% with subsequent crystallization to improve purity.
Incorporation of the Sulfanyl Group (-SH)
- The sulfanyl group is introduced via nucleophilic substitution on a suitable leaving group precursor (e.g., halogenated intermediate) with thiolating agents such as thiourea or sodium hydrosulfide.
- Reaction conditions favor mild temperatures (0–50 °C) to avoid side reactions.
- Purification is carried out by recrystallization or chromatographic techniques to isolate the sulfanyl-substituted product.
Optimization Strategies
- Design of Experiments (DoE) is utilized to optimize solvent polarity, temperature, reagent stoichiometry, and catalyst loading.
- Monitoring reaction progress by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) ensures high conversion rates and minimal impurities.
- Use of inert atmosphere (nitrogen or argon) prevents oxidation of sulfanyl groups during synthesis and workup.
Representative Data Table of Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Cyclization | Pd(OAc)₂, XPhos ligand | DMF, THF | 50–80 | 4–6 | 70–85 | Controlled atmosphere required |
| 2 | Amine Protection (tert-butyl carbamate) | tert-Butyl chloroformate, base (NaH, Et3N) | DCM, THF | 20–40 | 2–3 | 80–90 | Mild conditions prevent side reactions |
| 3 | Sulfanyl Introduction | Thiourea or NaSH | Ethanol, THF | 0–50 | 3–5 | 75–88 | Purification by recrystallization |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) confirms the regiochemistry of the sulfanyl group and the presence of the tert-butyl carbamate protecting group (e.g., tert-butyl group signal at δ ~1.4 ppm).
- High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₁₁H₁₉N₃O₂S) with expected [M+H]⁺ ion at m/z 258.1.
- High-Performance Liquid Chromatography (HPLC) using C18 columns and acetonitrile/water gradients assesses purity, typically >97%.
Summary of Research Findings
- The multi-step synthetic approach combining palladium-catalyzed cyclization, carbamate protection, and thiol substitution yields tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate in high purity and good overall yield.
- Reaction conditions are mild and amenable to scale-up, with careful control of atmosphere and temperature to preserve the sensitive sulfanyl functionality.
- Optimization studies highlight the importance of solvent choice and catalyst systems in improving yield and minimizing by-products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves condensation of pyrazole or imidazole precursors with amines or sulfhydryl-containing reagents. For example, tert-butyl-protected intermediates (e.g., ) often require controlled conditions (e.g., NaH/DMF for deprotonation, 50–80°C for cyclization). Catalysts like Pd(OAc)₂ or ligands such as XPhos may enhance yield in coupling steps .
- Optimization : Use Design of Experiments (DoE) to vary solvent polarity (e.g., DCM vs. THF), temperature, and stoichiometry. Monitor progress via TLC or LC-MS. highlights TFA-mediated deprotection (room temperature, 2 hr) with 94% yield, though purity may require subsequent crystallization .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Primary Methods :
- NMR (¹H/¹³C): Confirm regiochemistry of the sulfanyl group and tert-butyl protection (e.g., δ 1.4 ppm for tert-butyl in ) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ for C₁₃H₂₀N₃O₂S expected at 294.1274) .
- HPLC : Assess purity (>97% as per ) using C18 columns and acetonitrile/water gradients .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Approach :
- Kinase Inhibition : Use ADP-Glo™ assays () with recombinant kinases (e.g., JAK2, EGFR). IC₅₀ values <1 μM suggest therapeutic potential .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans). notes trifluoromethyl groups enhance activity .
Advanced Research Questions
Q. How can researchers resolve contradictions between synthetic yield and purity in large-scale production?
- Case Study : achieved 94% yield via TFA deprotection but required DCM/hexane crystallization for purity. Scale-up challenges include solvent volume optimization and avoiding column chromatography. Use in-line PAT (Process Analytical Technology) tools for real-time monitoring .
- Data Analysis : Pareto charts (via Minitab) can identify critical factors (e.g., solvent ratio, cooling rate) affecting crystallization efficiency .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?
- Key Modifications :
- Sulfanyl Group : Replace with methylthio (-SCH₃) or sulfonamide (-SO₂NH₂) to modulate lipophilicity (logP) and target engagement ().
- Core Modifications : Compare imidazo[1,5-a]pyrazine (target compound) vs. triazolo[1,5-a]pyrazine (). The latter shows improved metabolic stability in hepatic microsome assays .
- Data Table :
| Derivative | Substituent | IC₅₀ (Kinase X) | logP |
|---|---|---|---|
| Parent | -SH | 0.8 μM | 2.1 |
| -SCH₃ | -SCH₃ | 0.5 μM | 2.5 |
| -SO₂NH₂ | -SO₂NH₂ | 1.2 μM | 1.8 |
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in cellular pathways?
- Strategies :
- Pull-Down Assays : Use biotinylated analogs () to identify binding partners via streptavidin beads and LC-MS/MS proteomics .
- Transcriptomics : RNA-seq on treated vs. untreated cancer cells (e.g., MCF-7) to map apoptosis-related pathways (e.g., Bcl-2, caspase-3) .
- Contradiction Resolution : If bioactivity varies between enzyme assays and cell-based studies, assess membrane permeability (via PAMPA) or efflux by ABC transporters (e.g., P-gp inhibition assays) .
Methodological Notes
- Synthetic Challenges : Tert-butyl deprotection (e.g., HCl/dioxane) may require scavengers (e.g., triethylsilane) to prevent carbocation side reactions .
- Data Reproducibility : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC), as overlapping signals in imidazo-pyrazine cores are common .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
